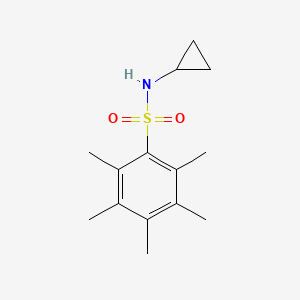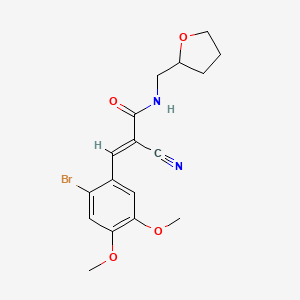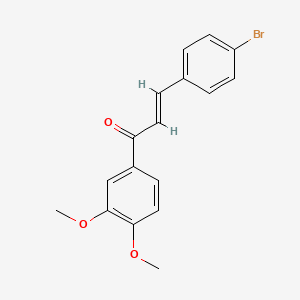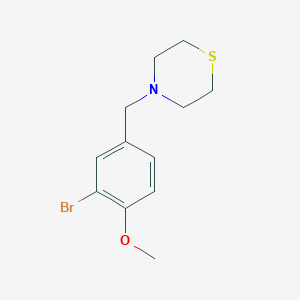![molecular formula C19H23N3O2S B5378404 1-[(3-methyl-1-benzothien-2-yl)carbonyl]-2-(1-pyrrolidinylcarbonyl)piperazine](/img/structure/B5378404.png)
1-[(3-methyl-1-benzothien-2-yl)carbonyl]-2-(1-pyrrolidinylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-methyl-1-benzothien-2-yl)carbonyl]-2-(1-pyrrolidinylcarbonyl)piperazine is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as MBT-1P and has been found to have a wide range of biochemical and physiological effects that make it an attractive candidate for further research.
作用機序
The exact mechanism of action of MBT-1P is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the serotonin, dopamine, and glutamate systems. It has been found to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the NMDA receptor.
Biochemical and Physiological Effects:
MBT-1P has been found to have a wide range of biochemical and physiological effects. It has been found to increase levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, it has been found to have antioxidant and anti-inflammatory effects, which may make it a potential candidate for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One advantage of MBT-1P is that it has been extensively studied in animal models and has been found to have a favorable safety profile. Additionally, it has been found to have a wide range of effects on the central nervous system, which makes it an attractive candidate for further research.
One limitation of MBT-1P is that its exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on its effects. Additionally, further research is needed to determine its potential side effects and long-term safety profile.
将来の方向性
There are several potential future directions for research on MBT-1P. One area of research could focus on its potential applications in the treatment of drug addiction, as it has been found to have anxiolytic and antidepressant effects that may be useful in treating withdrawal symptoms. Additionally, further research is needed to determine its potential applications in the treatment of neurodegenerative disorders, as its antioxidant and anti-inflammatory effects may be useful in slowing the progression of these diseases.
Conclusion:
In conclusion, MBT-1P is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biochemical and physiological effects that make it an attractive candidate for further research. While its exact mechanism of action is not fully understood, it has been found to have potential applications in the treatment of drug addiction and neurodegenerative disorders. Further research is needed to determine its long-term safety profile and potential side effects.
合成法
The synthesis of MBT-1P is a complex process that involves several steps. The first step is the synthesis of 3-methyl-1-benzothiophene-2-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with 1-pyrrolidinecarbonyl piperazine to yield the final product, MBT-1P.
科学的研究の応用
MBT-1P has been studied extensively for its potential therapeutic applications. It has been found to have a wide range of effects on the central nervous system, including anxiolytic, antidepressant, and antipsychotic effects. Additionally, it has been found to have potential applications in the treatment of drug addiction and neurodegenerative disorders.
特性
IUPAC Name |
[1-(3-methyl-1-benzothiophene-2-carbonyl)piperazin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-13-14-6-2-3-7-16(14)25-17(13)19(24)22-11-8-20-12-15(22)18(23)21-9-4-5-10-21/h2-3,6-7,15,20H,4-5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOIPIZKXRUENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)N3CCNCC3C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide](/img/structure/B5378326.png)

![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5378334.png)

![3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5378356.png)
![3-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole](/img/structure/B5378361.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5378369.png)
![2-({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)imidazo[1,2-a]pyridine](/img/structure/B5378376.png)

![N,N,2-trimethyl-6-[4-(phenoxyacetyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5378392.png)
![rel-(4aS,8aR)-6-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5378402.png)
![7-(2,2-dimethylpropanoyl)-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5378407.png)

![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,4-dimethylpyrimidine](/img/structure/B5378420.png)